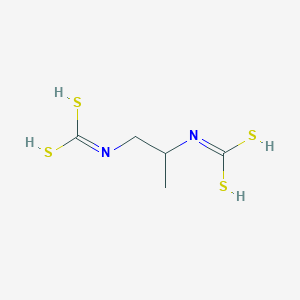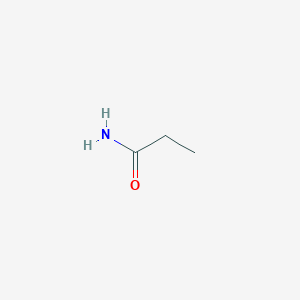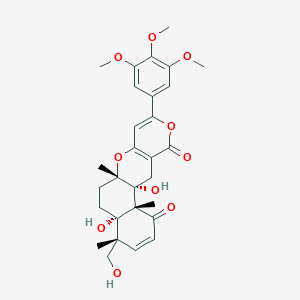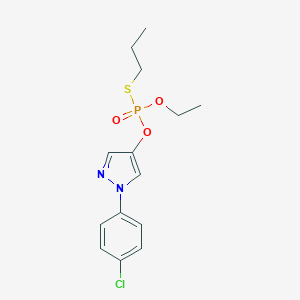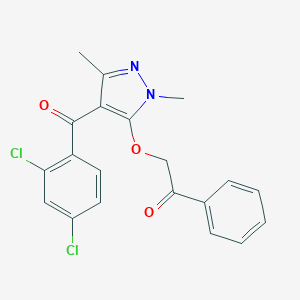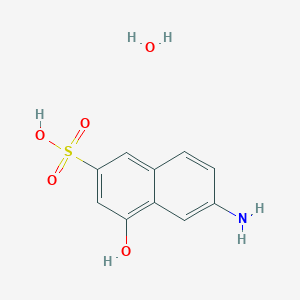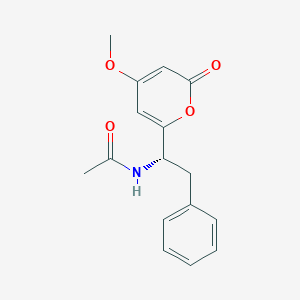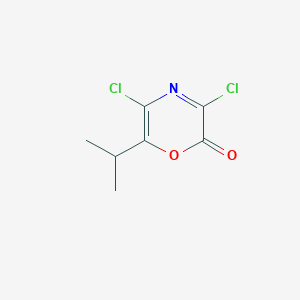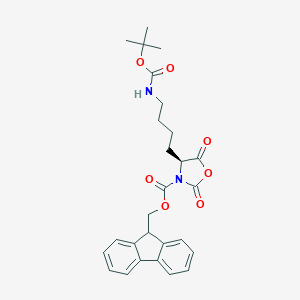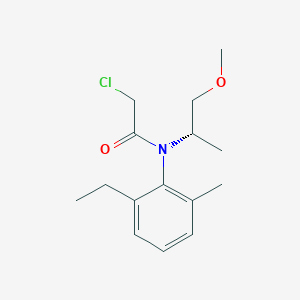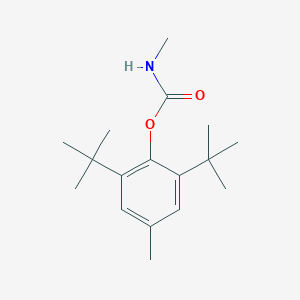
Terbutol
Overview
Description
Terbutol, also known as terbucarb, is a chemical compound with the molecular formula C17H27NO2 . It has an average mass of 277.402 Da and a mono-isotopic mass of 277.204193 Da . It is used in research and development .
Molecular Structure Analysis
The molecular structure of Terbutol consists of 17 carbon atoms, 27 hydrogen atoms, and 2 oxygen atoms . The structure can be further analyzed using techniques such as accurate mass quadrupole time-of-flight (Q-TOF) LC–MS/MS and NMR .
Physical And Chemical Properties Analysis
Terbutol has a molecular weight of 277.402 Da . It has a density of 0.9756 (rough estimate), a boiling point of 420.26°C (rough estimate), and a melting point of 203-204℃ .
Scientific Research Applications
1. Pharmacological Characterization
Terbutaline, a beta(2)-adrenergic agonist, is primarily used in the treatment of obstructive pulmonary diseases. It has been studied for its doping potential in sports, as beta(2)-agonists are prohibited by the World Anti-doping Agency. Research focused on synthesizing and characterizing the phase-II metabolite of terbutaline and monitoring its urinary excretion using LC/ESI-MS/MS. The study confirmed the presence of the phenolic sulfate of terbutaline in urine for up to five days post-administration, highlighting its detectability in doping control (Orlovius et al., 2009).
2. Fetal Heart Rate Management
Terbutaline has been used in fetal bradycardia management, particularly in cases of complete heart block (CHB). A study investigated its effects on fetal atrial and ventricular beat rates, as well as patterns of heart rate acceleration. The research found that terbutaline increased maternal heart rate and fetal atrial and ventricular beat rates, with varying effects depending on the type of CHB. It also highlighted that terbutaline did not restore the normal coordinated response between atrial and ventricular accelerations in CHB cases (Cuneo et al., 2007).
3. Neurodevelopmental Impact
Research has examined the potential neurodevelopmental effects of terbutaline. One study focused on its role in the progression of autism spectrum disorders (ASDs) in experimental animals, particularly when used as a tocolytic agent during pregnancy. The findings suggested that terbutaline analogues like salbutamol and montelukast might be associated with symptoms of ASDs (Sharma et al., 2015).
4. Impact on Noradrenergic Projections Development
A study explored terbutaline's effects on the development of noradrenergic projections in the brain regions of fetal and neonatal rats. The research highlighted that prenatal exposure to terbutaline adversely affected synaptosomal uptake in the cerebellum, a region sensitive to fetal beta(2)-receptors. This suggested that terbutaline could be a neurobehavioral teratogen (Slotkin et al., 1989).
5. Intrauterine Resuscitation
Terbutaline has been employed as a selective beta-2 adrenergic receptor stimulator for intrauterine resuscitation in cases of acute intrapartum fetal distress. Its use showed evidence of partial or total fetal recovery after therapy, as monitored through electronic fetal monitoring (Arias, 1978).
6. Drug Repurposing for Amyotrophic Lateral Sclerosis
A novel approach repurposed terbutaline sulfate for amyotrophic lateral sclerosis (ALS) treatment. Using electronic medical records, the study found that terbutaline sulfate showed promising results in preventing and treating defects in axons and neuromuscular junction degeneration in zebrafish models. This finding suggests a potential new therapeutic application for terbutaline (Paik et al., 2015).
Safety And Hazards
When handling Terbutol, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRAZZZISDRWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042441 | |
| Record name | Terbucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbucarb | |
CAS RN |
1918-11-2 | |
| Record name | Terbucarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbucarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



